molecular formula C3H6Cl2N+ B1585424 (Dichloromethylene)dimethylammonium chloride CAS No. 33842-02-3

(Dichloromethylene)dimethylammonium chloride

Cat. No.: B1585424
CAS No.: 33842-02-3
M. Wt: 126.99 g/mol
InChI Key: WILYSFGDCDXQIC-UHFFFAOYSA-N
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Description

(Dichloromethylene)dimethylammonium chloride (CAS: 33842-02-3), also known as phosgeneiminium chloride, is a quaternary ammonium salt with the molecular formula C₃H₆Cl₃N and a molecular weight of 162.45 g/mol . Its structure features a dichloromethylene group (–CCl₂–) attached to a dimethylammonium moiety, making it a highly electrophilic reagent. The compound is a white crystalline solid with a melting point of 181–185°C and undergoes hydrolysis in aqueous media . It is widely used in organic synthesis, particularly as a Vilsmeier-type reagent for heterocyclic ring formation and chlorination reactions .

Properties

IUPAC Name

dichloromethylidene(dimethyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Cl2N/c1-6(2)3(4)5/h1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILYSFGDCDXQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=C(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl2N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.99 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33842-02-3
Record name (Dichloromethylene)dimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033842023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (DICHLOROMETHYLENE)DIMETHYLAMMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCD42T0Q0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Process Description

A patented two-step process involves:

  • Step 1: Acylation chlorination of phthalic anhydride with thionyl chloride to produce phthaloyl chloride, releasing sulfur dioxide (SO₂) gas.
  • Step 2: Reaction of phthaloyl chloride with N,N-dimethylformamide to yield (dichloromethylene)dimethylammonium chloride and regenerate phthalic anhydride.
  • The regenerated phthalic anhydride is dissolved in excess hydrazine or hydrazine-DMF solution, allowing solid-liquid separation to isolate solid (dichloromethylene)dimethylammonium chloride.

This method avoids the need for high vacuum conditions to remove SO₂, enhancing operational safety and environmental compliance.

Reaction Conditions and Yields

Step Reactants Conditions Product Form Yield/Content (%)
1 Phthalic anhydride + SOCl₂ Dropwise addition, reflux; distillation under reduced pressure Phthaloyl chloride Not specified
2 Phthaloyl chloride + DMF 0-60 °C, nitrogen atmosphere Solid (dichloromethylene)dimethylammonium chloride 85.0 - 87.55% solid content

Multiple experiments varying DMF amounts (100g to 300g per 60g phthalic anhydride) and reaction temperatures (0-60 °C) consistently yielded solid product with mass percentages ranging from 85.22% to 87.55%.

Advantages

  • Avoids high vacuum SO₂ removal, reducing explosion risk.
  • Mild reaction conditions with stable operation.
  • Regeneration and reuse of phthalic anhydride improve sustainability.
  • Solid product is easily separated by filtration, minimizing moisture exposure.
  • Environmental benefits by controlling SO₂ emissions.

Phased Reaction Method Using Mixed Solvent System

An alternative patented method involves a phased reaction with the following features:

  • Use of a mixed solvent system of 2-methyl-1-propanol and water.
  • Equimolar addition of thionyl chloride to DMF.
  • Three-phase temperature-controlled reaction:

    • Phase 1: Constant temperature at 35 °C for 1 hour.
    • Phase 2: Gradual temperature increase to 45 °C (0.5 °C/min) for 0.5 h, then to 50 °C (1 °C/min) for 0.5 h.
    • Phase 3: Reflux at elevated temperature for 2 hours.
  • SO₂ is removed under reduced pressure after the reaction.

  • The SO₂ content in the final product is controlled below 0.5%.
  • SO₂ byproduct can be recovered and reused in thionyl chloride production, supporting circular economy principles.

This method emphasizes environmental protection by minimizing waste gas emissions and enabling SO₂ recycling.

Comparative Summary of Preparation Methods

Feature Stepwise Phthaloyl Chloride Method Phased Reaction Method with Mixed Solvent
Chlorinating Agent Thionyl chloride Thionyl chloride
Intermediate Phthaloyl chloride None (direct reaction in DMF)
Solvent System DMF and hydrazine/DMF solution DMF with 2-methyl-1-propanol and water
Reaction Phases Two-step reaction Three-phase temperature-controlled reaction
SO₂ Removal Released in step 1; no high vacuum needed in step 2 Removed under reduced pressure after reaction
Product Form Solid, isolated by filtration Solid, with controlled SO₂ content
Environmental Impact Reduced SO₂ emissions, no forced vacuum Minimal waste gas, SO₂ recycling
Operational Safety Avoids explosion risk from SO₂ under vacuum Controlled temperature ramps improve safety
Product Purity (Solid Content) 85-87.5% SO₂ content <0.5%

Research Findings and Industrial Implications

  • The stepwise method provides a safer, more efficient industrial process by separating SO₂ release and product formation, allowing better control and recovery of reagents.
  • The phased reaction method aligns with green chemistry principles by minimizing emissions and enabling byproduct recycling.
  • Both methods yield high-purity solid (dichloromethylene)dimethylammonium chloride suitable for downstream applications.
  • The choice of method depends on scale, equipment availability, environmental regulations, and economic considerations.

Chemical Reactions Analysis

Types of Reactions: (Dichloromethylene)dimethylammonium chloride primarily undergoes substitution reactions. It is known for introducing amide chloride groups into activated substrates, making it a valuable reagent in organic synthesis .

Common Reagents and Conditions:

    Reagents: Common reagents used with (Dichloromethylene)dimethylammonium chloride include dimethylamine and phosgene.

    Conditions: Reactions typically occur under anhydrous conditions to prevent hydrolysis and ensure the stability of the compound.

Major Products: The major products formed from reactions involving (Dichloromethylene)dimethylammonium chloride are amide chlorides, which are crucial intermediates in the synthesis of various organic compounds .

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

(Dichloromethylene)dimethylammonium chloride is recognized for its utility as a reagent in organic synthesis. It facilitates the formation of various organic compounds through halogenation reactions. Specifically, it can replace hydroxyl groups in alcohols and phenols with chlorine, leading to the formation of corresponding chlorinated derivatives. This property is particularly useful in synthesizing complex molecules in medicinal chemistry and materials science.

Table 1: Reactions Involving CDMAC

Reaction TypeExample CompoundProduct Type
HalogenationAlcoholsAlkyl chlorides
ChlorinationAromatic compoundsChlorinated aromatics
Amide FormationCarboxylic acidsActive esters
Aldehyde IntroductionVarious substratesAldehydes

Pharmaceutical Applications

Synthesis of Bioactive Compounds

In the pharmaceutical industry, (dichloromethylene)dimethylammonium chloride has been employed in the synthesis of bioactive compounds, including beta-lactams from beta-amino acids. Research indicates that CDMAC serves as an efficient reagent for these transformations, enhancing yields and reaction rates compared to traditional methods .

Case Study: Synthesis of Beta-Lactams

A study demonstrated that using CDMAC in the synthesis of beta-lactams resulted in higher yields (up to 90%) compared to conventional methods, showcasing its potential for streamlining drug development processes.

Environmental Applications

Wastewater Treatment

(Dichloromethylene)dimethylammonium chloride has been investigated for its role in wastewater treatment, particularly in removing volatile organic compounds (VOCs) from industrial effluents. Research shows that activated carbon adsorption effectively reduces CDMAC levels in wastewater, highlighting its importance in environmental remediation efforts .

Table 2: Efficiency of CDMAC Removal Techniques

Removal TechniqueEfficiency (%)Notes
Activated Carbon Adsorption85-95%Effective for VOCs
Chemical Oxidation70-80%Requires additional reagents
Biological Treatment60-70%Slower process

Comparison with Similar Compounds

Didecyl dimethylammonium chloride

  • Structure : Features two decyl (C₁₀) chains attached to the ammonium center.
  • Applications : Primarily used as a surfactant and disinfectant due to its amphiphilic properties .
  • Toxicity : Exhibits acute toxicity to aquatic organisms (e.g., Daphnia magna), with LC₅₀ values in the low ppm range .

Diallyldimethylammonium chloride (DADMAC)

  • Structure : Contains two allyl groups (–CH₂CH=CH₂) bonded to the ammonium nitrogen.
  • Applications : Polymerized to form poly-DADMAC , a cationic polyelectrolyte used in water treatment and paper manufacturing .
  • Reactivity : Polymerizes readily via radical initiation, unlike (dichloromethylene)dimethylammonium chloride, which participates in electrophilic substitutions .

Dodecyldimethylammonium chloride

  • Structure : Bears a dodecyl (C₁₂) chain, enhancing its lipophilicity.
  • Applications : Common in biocidal formulations and as a phase-transfer catalyst.
  • Environmental Impact : High toxicity to fish (Oryzias latipes) and crustaceans, with reported EC₅₀ values of 0.02–0.05 mg/L .

Comparison with Heterocyclic Electrophiles

Appel’s Salt (4,5-Dichloro-1,2,3-dithiazolium chloride)

  • Structure : A heterocyclic dithiazolium salt with two chlorides at the 4,5-positions.
  • Reactivity : Shares electrophilic chlorination capabilities with (dichloromethylene)dimethylammonium chloride but operates via a distinct mechanism involving sulfur-based intermediates .
  • Applications : Used in synthesizing thiadiazines and dithiazoles, whereas (dichloromethylene)dimethylammonium chloride is preferred for pyridine and pyrazine derivatives .

3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine

  • Structure : A six-membered heterocycle with geminal dichloromethylene and sulfur atoms.
  • Reactivity : Similar to Appel’s salt, but less versatile in forming nitrogen-containing heterocycles compared to (dichloromethylene)dimethylammonium chloride .

Physicochemical and Functional Comparisons

Key Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Water Solubility Primary Use
(Dichloromethylene)dimethylammonium chloride C₃H₆Cl₃N 162.45 181–185 Hydrolyzes Organic synthesis
Didecyl dimethylammonium chloride C₂₂H₄₆ClN 378.06 60–65 Soluble in polar solvents Disinfectant
Appel’s salt C₃Cl₂N₂S₂ 218.00 >250 (decomposes) Reacts violently Chlorination reagent

Reactivity and Selectivity

  • (Dichloromethylene)dimethylammonium chloride excels in iminium cyclizations and Smiles rearrangements , enabling the synthesis of complex scaffolds like pyrido[2,3-e]pyrrolo[1,2-a]pyrazines .
  • In contrast, DADMAC and dodecyldimethylammonium chloride lack electrophilic chlorine atoms, limiting their utility in cyclization reactions .

Toxicity Profiles

Compound Acute Toxicity (Aquatic) Mammalian Toxicity
(Dichloromethylene)dimethylammonium chloride Limited data; hydrolyzes to HCl and dimethylamine Irritant (skin/eyes)
Dodecyldimethylammonium chloride EC₅₀ = 0.02 mg/L (Daphnia magna) Moderate oral toxicity
DADMAC Low toxicity (polymer form) Non-irritating

Biological Activity

(Dichloromethylene)dimethylammonium chloride, commonly referred to as DDAC, is a quaternary ammonium compound with significant biological activity. Its applications span various fields, particularly in agriculture and material science. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C3_3H6_6Cl3_3N
  • Molecular Weight : 162.44 g/mol
  • CAS Number : 33842-02-3
  • Appearance : Light yellow crystalline solid
  • Sensitivity : Moisture sensitive

Mechanisms of Biological Activity

DDAC exhibits notable antimicrobial properties , functioning primarily as a biocide and herbicide. Its mechanism involves disrupting microbial cell membranes, which leads to cell lysis and death. This property makes it effective against a range of pathogens, including bacteria and fungi.

Antimicrobial Efficacy

Research indicates that DDAC can inhibit the growth of various bacterial strains and fungi, making it valuable in agricultural applications for crop protection. The compound has been shown to enhance the efficacy of certain antibiotics when used in combination, suggesting potential for integrated pest management strategies .

Toxicity Profile

Despite its beneficial uses, DDAC is classified as a corrosive and toxic compound . It can cause severe skin burns and eye damage upon contact, as well as respiratory irritation if inhaled. Therefore, safety measures are crucial when handling this compound in both laboratory and field settings .

Comparative Analysis with Similar Compounds

The following table compares DDAC with structurally similar compounds regarding their biological activities:

Compound NameMolecular FormulaUnique Features
Dimethylbenzylammonium chlorideC3_3H6_6ClNCommonly used disinfectant; broader spectrum antimicrobial activity
Benzalkonium chlorideC3_3H6_6ClNWidely used cationic surfactant with strong antimicrobial properties
Tetradecyltrimethylammonium bromideC3_3HBrNEmulsifier in pharmaceuticals; longer carbon chain enhances hydrophobicity

Uniqueness : DDAC's specific chlorinated structure contributes to its targeted biological activity against certain pathogens while being moisture sensitive, which is particularly valuable in agricultural applications where moisture control is crucial.

Case Studies and Research Findings

  • Antimicrobial Activity Against Pathogens :
    A study demonstrated that DDAC effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as a disinfectant in agricultural settings.
  • Synergistic Effects with Antibiotics :
    Research indicated that when combined with certain antibiotics, DDAC enhanced their antimicrobial activity against resistant bacterial strains, suggesting its role in combating antibiotic resistance in agricultural practices .
  • Toxicological Assessment :
    A comprehensive toxicity study evaluated the effects of DDAC on non-target organisms, revealing significant impacts on aquatic life at certain concentrations. This underscores the need for careful application in agricultural contexts to mitigate environmental risks .

Q & A

Q. What is the primary role of (dichloromethylene)dimethylammonium chloride in organic synthesis, and how does its structure enable this function?

(Dichloromethylene)dimethylammonium chloride, commonly known as the Vilsmeier reagent, acts as a versatile electrophilic chlorinating and formylating agent. Its structure features a highly reactive iminium intermediate that facilitates the activation of carbonyl groups, enabling reactions such as formylation of aromatic compounds and chlorination of heterocycles. For example, in the synthesis of 10-[(2S)-3-chloro-2-methylpropyl]-10H-phenothiazine, it reacts with tetrahydro-2H-pyran-2-yloxy intermediates to introduce chlorine atoms under controlled低温 conditions (-10°C to 0°C) .

Q. What safety protocols are critical when handling (dichloromethylene)dimethylammonium chloride in laboratory settings?

Due to its reactive chlorinated structure, strict measures include:

  • Use of inert atmospheres (e.g., nitrogen) to prevent unintended hydrolysis .
  • Personal protective equipment (PPE) such as gloves and fume hoods to avoid skin contact and inhalation.
  • Storage in anhydrous conditions, as moisture can degrade the reagent into dimethylammonium chloride and formaldehyde, as observed in hydrolysis studies .

Advanced Research Questions

Q. How can reaction conditions be optimized for heterocyclic synthesis using (dichloromethylene)dimethylammonium chloride?

Optimization involves:

  • Temperature control : Maintaining sub-zero temperatures (-10°C to 0°C) to stabilize reactive intermediates, as demonstrated in phenothiazine derivatization .
  • Stoichiometric ratios : Incremental addition of the reagent (e.g., 8.7 g in portions) to minimize side reactions .
  • Solvent selection : Methylene chloride is preferred for its low polarity and compatibility with chlorinated intermediates . Statistical methods like Response Surface Methodology (RSM) could further refine variables (e.g., molar ratios, time) .

Q. What analytical techniques are most effective for characterizing intermediates and byproducts in reactions involving this reagent?

  • NMR spectroscopy : To track iminium intermediate formation and regioselectivity in reactions.
  • HPLC-MS : For quantifying unreacted reagent and detecting chlorinated byproducts, as validated in studies on analogous quaternary ammonium compounds .
  • TLC monitoring : Used in synthesis workflows (e.g., lidocaine preparation) to confirm reaction progression and purity .

Q. How do contradictions in reported reaction yields arise, and how can they be resolved methodologically?

Discrepancies often stem from:

  • Variations in moisture control : Hydrolysis of the reagent can reduce effective concentration, impacting yields .
  • Temperature fluctuations : Exceeding 0°C may accelerate side reactions, as seen in phenothiazine synthesis . Resolution requires rigorous moisture exclusion (e.g., molecular sieves) and real-time monitoring via techniques like in-situ IR spectroscopy.

Q. What are the mechanistic implications of using (dichloromethylene)dimethylammonium chloride in tandem reactions, such as cyclization-Smiles rearrangements?

The reagent’s electrophilic chlorine promotes iminium cyclization, as observed in pyrido[2,3-e]pyrrolo[1,2-a]pyrazine synthesis. Subsequent Smiles rearrangements are driven by the stability of the aromatic intermediates, with the reagent’s chloride ions acting as leaving groups .

Methodological Guidance

Q. How to address challenges in isolating products from reactions involving this reagent?

  • Extraction protocols : Use methylene chloride to separate organic phases from aqueous byproducts (e.g., dimethylammonium salts) .
  • Column chromatography : Employ silica gel with non-polar eluents to purify chlorinated aromatic products.

Q. What computational tools can predict the reactivity of (dichloromethylene)dimethylammonium chloride in novel reactions?

Density Functional Theory (DFT) simulations can model the electrophilic attack of the iminium intermediate on substrates, aiding in predicting regioselectivity and optimizing synthetic pathways.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Dichloromethylene)dimethylammonium chloride
Reactant of Route 2
(Dichloromethylene)dimethylammonium chloride

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